1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate
Overview
Description
1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a methyl group, and an iodine atom attached to the indole ring, along with two carboxylate groups.
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to interact with a variety of targets in the human body . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
The synthesis of 1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate typically involves several steps:
Chemical Reactions Analysis
1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate undergoes various chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole ring.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It is used in the synthesis of plant-growth inhibitors and other industrial chemicals.
Comparison with Similar Compounds
1-tert-butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate can be compared with other indole derivatives:
Properties
IUPAC Name |
1-O-tert-butyl 6-O-methyl 3-iodoindole-1,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO4/c1-15(2,3)21-14(19)17-8-11(16)10-6-5-9(7-12(10)17)13(18)20-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPCBJZNHXTGHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427819 | |
Record name | 1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850374-94-6 | |
Record name | 1-tert-Butyl 6-methyl 3-iodo-1H-indole-1,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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